molecular formula C14H27NO5 B3047817 N-Boc-PEG-t-butyl ester CAS No. 145119-18-2

N-Boc-PEG-t-butyl ester

Cat. No.: B3047817
CAS No.: 145119-18-2
M. Wt: 289.37
InChI Key: ZGRQFPUTXUDCAO-UHFFFAOYSA-N
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Description

N-Boc-PEG-t-butyl ester is a branched polyethylene glycol (PEG) derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a tert-butyl ester group. Its structure enables dual functionality: the Boc group protects amines during synthetic reactions, while the t-butyl ester provides hydrolytic stability under basic conditions. Key properties include:

  • Molecular Formula: C₂₅H₄₅NO₉
  • Molecular Weight: 503.6 g/mol
  • CAS No.: 2093152-78-2
  • Purity: ≥98%
  • Applications: Drug delivery, bioconjugation, and peptide/protein modification due to its biocompatibility and controlled release properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Boc-PEG-t-butyl ester typically involves the reaction of polyethylene glycol with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bond. The resulting product is purified using column chromatography to obtain the desired compound with high purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize the formation of by-products and to maximize the efficiency of the synthesis .

Scientific Research Applications

N-Boc-PEG-t-butyl ester is a polyethylene glycol (PEG)-based compound with a tert-butyloxycarbonyl (Boc) protecting group and a t-butyl ester group, commonly used as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs) and other bioconjugates . It is widely used in scientific research due to its versatility and stability. The presence of the azide group allows for versatile applications in bioconjugation and Click Chemistry, facilitating the attachment of various biomolecules through stable triazole linkages formed via copper-catalyzed azide-alkyne cycloaddition reactions.

Applications in Scientific Research

This compound has numerous applications in research and therapeutic contexts. Some of its applications include medical research, drug release, nanotechnology, new materials research, and cell culture . It is also used in the study of ligands and polypeptide synthesis .

PROTAC Synthesis
this compound is primarily used as a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules composed of two ligands, one that binds a target protein and another that binds an E3 ubiquitin ligase, connected by a linker. By bringing the target protein into proximity with the E3 ligase, PROTACs induce ubiquitination and subsequent degradation of the target protein via the proteasome. this compound acts as the linker between these two ligands.

Bioconjugation
this compound can be used to attach therapeutic drugs to carriers like nanoparticles or liposomes. The PEG spacer improves the drug's solubility, stability, and circulation time within the body. Researchers can utilize this compound to label biomolecules like proteins or antibodies with tags or probes for further analysis.

Biosensors
The functional groups of this compound can be exploited to design biosensors. The azide group allows for immobilization of recognition elements onto a surface, while the PEG spacer minimizes nonspecific interactions.

Drug Delivery
PEG-t-butyl ester has a wide range of applications in the pharmaceutical industry, including drug delivery, protein conjugation, and surface modification of drug particles . It is particularly useful in the formulation of poorly soluble drugs, where it can enhance their solubility and bioavailability .

The biological activity of this compound primarily stems from its ability to modify proteins and other biomolecules through its reactive functional groups. The compound effectively interacts with primary amines, such as those found in lysine residues, facilitating protein labeling and modification. This capability is crucial for applications in drug development and therapeutic protein engineering.

Chemical Properties and Structure

This compound consists of several functional groups that contribute to its reactivity and utility:

  • Azide Group : Facilitates click chemistry reactions, allowing for selective conjugation with other biomolecules.
  • Boc Protection : Provides stability to the amine group until deprotected, enabling controlled reactions.
  • PEG Spacer : Enhances solubility and reduces immunogenicity, improving the pharmacokinetic profile of conjugated drugs.

Examples of Use Cases

Mechanism of Action

The mechanism of action of N-Boc-PEG-t-butyl ester involves the selective protection and deprotection of functional groups during chemical synthesis. The Boc group protects amines from unwanted reactions, while the t-butyl ester group protects carboxylic acids. These protecting groups can be selectively removed under specific conditions, allowing for the controlled synthesis of complex molecules . In the context of PROTACs, the compound acts as a linker that brings together two ligands, one targeting the protein of interest and the other recruiting an E3 ubiquitin ligase, leading to the degradation of the target protein via the ubiquitin-proteasome system .

Comparison with Similar Compounds

Functional Group Variations

N-(Propargyl-PEG2)-PEG3-t-butyl ester (AG-7349)

  • Functional Groups : Propargyl, t-butyl ester.
  • Molecular Formula: C₂₀H₃₇NO₇
  • Molecular Weight : 403.5 g/mol
  • Key Difference : Lacks Boc protection, making it less stable in acidic environments but reactive in click chemistry via the propargyl group.
  • Applications : Ideal for copper-catalyzed azide-alkyne cycloaddition (CuAAC) .

t-Boc-N-amido-PEG-t-butyl ester

  • Functional Groups : Boc-protected amido, t-butyl ester.
  • Key Difference : Incorporates an amido linkage instead of an ester, enhancing stability in nucleophilic environments.
  • Applications : Suitable for coupling reactions requiring amide bond formation .

Tos-PEG3-t-butyl ester (CAS 850090-13-0)

  • Functional Groups : Tosyl, t-butyl ester.
  • Key Difference : Tosyl acts as a leaving group, enabling nucleophilic substitutions (e.g., SN2 reactions).
  • Applications : Intermediate in synthesizing sulfonated derivatives .

Structural and Reactivity Differences

Bis-PEG6-t-butyl ester (CAS 439114-12-2)

  • Structure : Bifunctional PEG with two t-butyl esters.
  • Key Difference: Enables crosslinking or multi-site conjugation, unlike the mono-functional N-Boc-PEG-t-butyl ester.
  • Applications : Polymer network formation and hydrogel synthesis .

Br-PEG3-t-butyl ester (CAS 782475-37-0)

  • Functional Groups : Bromide, t-butyl ester.
  • Key Difference : Bromide facilitates alkylation reactions.
  • Applications : Synthesis of alkylated biomolecules .

t-Boc-N-amido-PEG7-amine (CAS 206265-98-7)

  • Functional Groups : Boc-protected amido, amine.
  • Key Difference : Free amine allows direct amide bond formation without deprotection.
  • Applications : Peptide synthesis and surface functionalization .

Comparative Data Table

Compound Name Functional Groups Molecular Weight (g/mol) Key Reactivity/Stability Applications
This compound Boc, t-butyl ester 503.6 Acid-labile Boc; stable ester Drug delivery, bioconjugation
N-(Propargyl-PEG2)-PEG3-t-butyl ester Propargyl, t-butyl ester 403.5 Click chemistry-ready CuAAC reactions
Tos-PEG3-t-butyl ester Tosyl, t-butyl ester N/A Nucleophilic substitution Sulfonated intermediates
Bis-PEG6-t-butyl ester Two t-butyl esters N/A Crosslinking Hydrogels
Br-PEG3-t-butyl ester Bromide, t-butyl ester N/A Alkylation Alkylated biomolecules
t-Boc-N-amido-PEG7-amine Boc-amido, amine N/A Direct amidation Peptide synthesis

Biological Activity

N-Boc-PEG-t-butyl ester is a significant compound in the field of biochemistry and pharmaceutical research, primarily due to its unique structural characteristics that enhance its biological activity. This article will explore its properties, applications in drug delivery systems, and relevant research findings.

Structural Characteristics

This compound is a derivative of polyethylene glycol (PEG) modified with a tert-butyl ester group and a Boc (tert-butyloxycarbonyl) protecting group. The general structure can be represented as follows:

N Boc PEG t butyl ester Boc group  PEG chain  t butyl ester \text{N Boc PEG t butyl ester}\rightarrow \text{ Boc group }-\text{ PEG chain }-\text{ t butyl ester }

This configuration provides several advantages:

  • Solubility : The PEG moiety enhances solubility in aqueous environments, making it suitable for biological applications.
  • Stability : The t-butyl ester contributes to the stability of the compound under physiological conditions.
  • Reactivity : The Boc group can be selectively removed to expose reactive amine functionalities for further conjugation with biomolecules.

Applications in Drug Delivery

This compound is primarily utilized in drug delivery systems due to its ability to form stable conjugates with various therapeutic agents. Some of the notable applications include:

  • Bioconjugation : Its structure allows for efficient conjugation with proteins, peptides, and small molecules, facilitating targeted drug delivery.
  • Prodrug Formation : Compounds with this compound have been investigated as prodrugs, enhancing membrane permeability and bioavailability of active pharmaceutical ingredients (APIs) .
  • Targeted Therapies : The compound's ability to link with targeting ligands enables selective delivery of drugs to specific tissues or cells, improving therapeutic efficacy while minimizing side effects .

Case Studies and Experimental Data

  • Cell Line Studies :
    In a study evaluating the biological activity of this compound derivatives on breast cancer cell lines (MCF-7, SK-BR-3, MDA-MB-231), it was found that these compounds suppressed cell growth effectively. However, they exhibited lower potency compared to other compounds without the PEG modification .
  • Drug Delivery Efficiency :
    Research has shown that PEGylated compounds demonstrate improved pharmacokinetics and reduced immunogenicity. For example, liposomal formulations incorporating PEG derivatives have been shown to enhance drug accumulation at tumor sites while decreasing systemic toxicity .
  • Biocompatibility Studies :
    Compounds similar to this compound have been reported to exhibit low toxicity and high biocompatibility in various biological environments. This characteristic is crucial for their application in clinical settings .

Data Tables

The following table summarizes key properties and findings related to this compound:

Property/StudyDetails
Molecular Weight597.74 g/mol
Purity≥95%
ApplicationsDrug delivery, bioconjugation
Cell Line EfficacySuppressed growth in MCF-7, SK-BR-3, MDA-MB-231
BiocompatibilityLow toxicity; high compatibility

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing N-Boc-PEG-t-butyl ester, and how can purity be validated?

  • Methodological Answer : Synthesis typically involves sequential protection/deprotection of functional groups (e.g., Boc for amines, t-butyl esters for carboxylic acids). Key steps:

  • Boc protection of the amine group using di-tert-butyl dicarbonate.
  • PEGylation via coupling reactions (e.g., carbodiimide-mediated esterification).
  • Final purification via column chromatography or preparative HPLC.
  • Validation : Use 1^1H/13^13C NMR to confirm structural integrity and HPLC-MS (≥95% purity) to assess purity. For trace impurities, supplement with FT-IR or MALDI-TOF .

Q. How does solvent choice impact the solubility and stability of this compound?

  • Methodological Answer : Solubility varies with polarity:

  • Polar aprotic solvents (DMF, DMSO) : Enhance solubility but may accelerate ester hydrolysis under acidic/basic conditions.
  • Nonpolar solvents (THF, dichloromethane) : Suitable for storage but may require sonication for dissolution.
  • Stability testing : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Use dynamic light scattering (DLS) to detect aggregation .

Q. What analytical techniques are recommended for characterizing PEG-based intermediates like this compound?

  • Methodological Answer :

Technique Purpose Parameters
NMRConfirm Boc and t-butyl ester integrity1^1H (δ 1.4 ppm for Boc tert-butyl; δ 1.2-1.3 ppm for PEG backbone)
HPLC-MSQuantify purity and detect PEG oligomer impuritiesC18 column, 0.1% TFA in H2O/ACN gradient
GPCDetermine molecular weight distributionTHF mobile phase, PS standards for calibration
Supplementary data (e.g., FT-IR for functional groups) should be archived in supporting information .

Advanced Research Questions

Q. How can Taguchi experimental design optimize the synthesis yield of this compound?

  • Methodological Answer : Apply orthogonal arrays to test parameters:

  • Factors : Catalyst concentration (e.g., DCC vs. EDC), temperature (0–25°C), molar ratio (PEG:active ester).
  • Levels : 3-level design (e.g., 1.2 eq, 1.5 eq, 2.0 eq for catalyst).
  • Outcome : Signal-to-noise (S/N) ratio analysis identifies optimal conditions. For example, higher catalyst loading (1.5 eq) may maximize yield while minimizing side products (e.g., diesters). Validate via ANOVA to rank parameter contributions .

Q. How do batch-to-batch variations in PEG chain length affect downstream applications (e.g., PROTAC synthesis)?

  • Methodological Answer :

  • Variability sources : PEG polydispersity (Đ = 1.05–1.20) and incomplete Boc deprotection.
  • Mitigation : Use MALDI-TOF to quantify PEG chain length distribution. For PROTACs, perform size-exclusion chromatography (SEC) to assess linker homogeneity.
  • Case study : A 10% deviation in PEG length reduced cellular uptake efficiency by 25% in a prostate cancer model .

Q. What strategies resolve contradictions in reported solubility data for this compound in aqueous buffers?

  • Methodological Answer :

  • Hypothesis testing : Solubility discrepancies may arise from pH-dependent ester hydrolysis or counterion effects (e.g., TFA vs. acetate salts).
  • Experimental design :

Prepare buffered solutions (pH 4–9) with ionic strength adjustment.

Monitor solubility via nephelometry and confirm stability via 1^1H NMR (e.g., loss of t-butyl ester peaks at δ 1.4 ppm indicates hydrolysis).
Data should be statistically analyzed (e.g., Student’s t-test for pH groups) .

Q. Key Considerations for Experimental Design

  • Reproducibility : Archive raw NMR/HPLC chromatograms in supporting information with metadata (e.g., instrument settings) .
  • Ethical data reporting : Disclose batch-specific variability and statistical significance thresholds (e.g., p < 0.05) .
  • Troubleshooting : If Boc deprotection fails (e.g., residual tert-butyl groups), use TFA/DCM (1:4 v/v) for 2 hours and neutralize with DIEA .

Properties

IUPAC Name

tert-butyl 3-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H27NO5/c1-13(2,3)19-11(16)7-9-18-10-8-15-12(17)20-14(4,5)6/h7-10H2,1-6H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGRQFPUTXUDCAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H27NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201140544
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

289.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

145119-18-2
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=145119-18-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethoxy]propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201140544
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N-Boc-PEG-t-butyl ester
N-Boc-PEG-t-butyl ester
N-Boc-PEG-t-butyl ester
N-Boc-PEG-t-butyl ester
N-Boc-PEG-t-butyl ester
N-Boc-PEG-t-butyl ester

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